molecular formula C6H9NO3 B3195298 (R)-4-Oxopiperidine-2-carboxylic acid CAS No. 894767-26-1

(R)-4-Oxopiperidine-2-carboxylic acid

Cat. No.: B3195298
CAS No.: 894767-26-1
M. Wt: 143.14 g/mol
InChI Key: UAISREBYDOFHJY-RXMQYKEDSA-N
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Description

(R)-4-Oxopiperidine-2-carboxylic acid (CAS 894767-26-1) is a chiral piperidine derivative of value in organic and medicinal chemistry research . This compound features a carboxylic acid functional group and a ketone at the 4-position of the piperidine ring, making it a versatile building block for chemical synthesis . Carboxylic acids, in general, are known to participate in key organic reactions such as amidation and esterification, which are fundamental for constructing complex molecules, pharmaceuticals, and polymers . Furthermore, carboxylic acids can act as effective surface modifiers for nanomaterials, improving their dispersion and incorporation into polymer matrices or other composite materials . As a chiral compound, the (R)-enantiomer offers specific stereochemical properties critical for developing asymmetric syntheses or studying biologically active molecules. This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-oxopiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-1-2-7-5(3-4)6(9)10/h5,7H,1-3H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAISREBYDOFHJY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for R 4 Oxopiperidine 2 Carboxylic Acid and Its Derivatives

Stereoselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For (R)-4-Oxopiperidine-2-carboxylic acid, this involves establishing a specific three-dimensional arrangement of atoms at its chiral center. Modern synthetic approaches employ a variety of stereoselective strategies to achieve this with high fidelity.

Asymmetric Construction of the Piperidine (B6355638) Ring System

The asymmetric construction of the piperidine scaffold involves building the six-membered nitrogen-containing ring from acyclic precursors in a manner that favors the formation of one enantiomer over the other. digitellinc.com A key hypothesis in this area is that allylic strain can be a determining factor in the cyclization of acyclic substrates, enabling the diastereoselective production of piperidines. digitellinc.com

Several strategies are employed:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as amino acids, to provide the stereochemical foundation.

Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct the stereochemical course of a ring-forming reaction. The auxiliary is removed in a subsequent step.

Asymmetric Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or a chiral organocatalyst) to induce enantioselectivity in the ring-formation step.

One effective method involves the use of chiral, non-racemic N-sulfinylimines, which can be prepared from commercially available aldehydes. These intermediates undergo reactions, such as allylation, to create enantiopure homoallylic amines that serve as precursors for cyclization reactions like ring-closing metathesis, leading to the piperidine scaffold with high stereocontrol. digitellinc.com

Enantioselective Approaches to this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. pressbooks.pub For this compound, this means the synthetic route is specifically designed to yield the (R) configuration at the C2 position.

A powerful strategy involves the enantioselective Michael addition of a malonate to a nitrostyrene (B7858105) derivative, catalyzed by a chiral catalyst. This establishes the key stereocenter early in the synthesis. This can be followed by a cascade coupling reaction to assemble the functionalized piperidinone skeleton in a single pot. nih.gov For instance, a three-component cascade coupling involving a chiral nitro diester can effectively construct the core structure. nih.gov

The development of such methods is crucial, as often only one enantiomer of a drug possesses the desired therapeutic activity, while the other may be inactive or even harmful. pressbooks.pub The 2001 Nobel Prize in Chemistry, awarded for work in asymmetric synthesis, underscores the importance of this field. pressbooks.pub

Table 1: Examples of Chiral Precursors for Piperidine Synthesis

Precursor TypeDescriptionKey FeatureReference
(S)-1-Boc-4-oxopiperidine-2-carboxylic acidA commercially available enantiomer, often used in peptide synthesis. Its synthesis provides a template for accessing the (R)-enantiomer.Boc-protected nitrogen and a pre-formed piperidone ring with (S)-stereochemistry. sigmaaldrich.cn
Chiral Nitro DiesterFormed via an enantioselective Michael addition, this intermediate is used in cascade reactions to build the piperidinone skeleton.Contains the crucial stereocenter that dictates the final product's chirality. nih.gov
Chiral N-sulfinyliminesDerived from simple aldehydes, these compounds are reacted to form enantiopure amines, which are then cyclized.The sulfinyl group acts as a chiral auxiliary to control stereochemistry during amine synthesis. digitellinc.com

Diastereoselective Control in Derivative Synthesis

When a molecule already contains one or more stereocenters, introducing new ones requires diastereoselective control to produce the desired diastereomer. In the context of this compound derivatives, this means controlling the stereochemistry of reactions at other positions on the piperidine ring relative to the existing (R)-configured center at C2.

A common strategy relies on a tandem sequence of reactions. For example, a method for synthesizing substituted tetrahydroquinolines involves alkylation, ozonolysis, and catalytic hydrogenation. nih.gov The final hydrogenation step initiates a cascade that includes reduction of a nitro group, condensation to form a cyclic imine, and subsequent reduction, all occurring with high diastereoselection. nih.gov The products are often isolated as single diastereomers. nih.gov Similarly, the synthesis of highly functionalized cyclohexanones via a cascade double Michael addition has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org These principles are directly applicable to the synthesis of substituted piperidone derivatives.

Classical and Modern Cyclization Reactions for Piperidine Formation

The formation of the piperidine ring itself is a critical step that can be achieved through various cyclization reactions. These methods range from classical intramolecular condensations to modern, highly efficient cascade sequences.

Intramolecular Cyclization Protocols (e.g., Horner-Wadsworth-Emmons, Nazarov, Dieckmann)

Named reactions provide a reliable toolbox for synthetic chemists to construct cyclic systems.

Dieckmann Condensation: This is a base-catalyzed intramolecular condensation of a diester to form a cyclic β-keto ester. organic-chemistry.orgmasterorganicchemistry.com It is particularly effective for creating 5- and 6-membered rings. masterorganicchemistry.com In the synthesis of 4-oxopiperidine derivatives, an N-substituted diester undergoes cyclization where an enolate formed at one alpha-carbon attacks the other ester carbonyl, resulting in the piperidine ring with a ketone at C4 and an ester at C3 or C5, which can then be decarboxylated. nih.govyoutube.com The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org

Nazarov Cyclization: The classical Nazarov cyclization involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to produce a cyclopentenone. wikipedia.orgyoutube.com This reaction has been adapted for the synthesis of N-heterocycles. The key step is a cationic 4π-electrocyclic ring closure. wikipedia.org Modern variants have expanded the reaction's scope, including catalytic and asymmetric versions that allow for the stereospecific formation of functionalized rings, providing access to structural motifs found in many natural products. nih.gov A sequence involving a 1,6-conjugate addition followed by a Nazarov electrocyclization has been developed to create various 5-hydroxycyclopentenones with excellent diastereoselectivity, which can then be converted to bridged bicyclic N-heterocyclic compounds. acs.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction involves the olefination of an aldehyde or ketone using a stabilized phosphonate (B1237965) ylide to typically form an (E)-alkene. youtube.com An intramolecular HWE reaction can be employed to form a cyclic system. For piperidine synthesis, a precursor containing both a phosphonate ester and an aldehyde/ketone functionality separated by an appropriate tether could be cyclized. This strategy has been used to synthesize analogues of piperlongumine, a natural product containing a piperidine ring. rsc.org

Table 2: Comparison of Intramolecular Cyclization Reactions

ReactionPrecursor TypeProduct TypeKey Mechanism StepReference
Dieckmann CondensationAcyclic DiesterCyclic β-Keto EsterIntramolecular enolate attack on an ester organic-chemistry.orgmasterorganicchemistry.com
Nazarov CyclizationDivinyl Ketone (or aza-analogue)Cyclopentenone (or N-heterocycle)4π-Conrotatory Electrocyclization wikipedia.orgnih.gov
Horner-Wadsworth-EmmonsAcyclic Phosphonate Aldehyde/KetoneCyclic AlkeneIntramolecular olefination youtube.comrsc.org

Multi-component Reactions and Cascade Sequences

To improve synthetic efficiency, chemists often design multi-component reactions (MCRs) or cascade (tandem) sequences where multiple bonds are formed in a single operation without isolating intermediates.

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in one pot to form a product that contains portions of all the reactants. While specific MCRs for this compound are specialized, the general approach is widely used. For example, a four-component reaction can be used to generate complex heterocyclic structures, demonstrating the power of MCRs to rapidly build molecular complexity. rug.nl

Cascade Sequences: A cascade reaction involves a series of intramolecular transformations that occur sequentially, triggered by a single event. A notable example is the synthesis of a functionalized piperidinone skeleton through a unique three-component cascade coupling, which allows for the assembly of the core structure in one pot. nih.gov Another powerful strategy is the tandem reduction-reductive amination, where the hydrogenation of a nitro group initiates an intramolecular cyclization and further reduction to yield highly substituted piperidines diastereoselectively. nih.gov

Radical-Mediated Annulations

Radical-mediated annulations represent a powerful strategy for the construction of the piperidine core. These reactions involve the formation of a carbon-centered radical which then undergoes an intramolecular cyclization onto an existing double bond or another radical acceptor to form the heterocyclic ring. rsc.org The regioselectivity of the cyclization is a key aspect, with 6-endo-trig cyclizations being a common pathway to piperidine rings, though this can be less common than 5-exo cyclizations for other structures. nih.govntu.edu.sg

Several methods have been developed for generating the necessary radical species and effecting the cyclization. One approach involves the intramolecular cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.org Another strategy utilizes the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net In this method, the choice of the radical-reducing agent can significantly influence the diastereoselectivity of the resulting 2,4-disubstituted piperidines. researchgate.net For instance, using tris(trimethylsilyl)silane (B43935) (TTMMS) as the reducing agent has been shown to provide higher diastereomeric ratios compared to tributyltin hydride. researchgate.net

Cobalt-catalyzed radical cyclization of linear amino-aldehydes also provides a pathway to various piperidines. nih.govmdpi.com This method, however, can sometimes lead to the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.govmdpi.com

Table 1: Comparison of Radical Cyclization Reagents for Piperidine Synthesis

Radical Precursor Type Radical Initiator/Mediator Key Features Reference
7-substituted-6-aza-8-bromooct-2-enoates Tributyltin hydride Affords trans piperidines with trans/cis ratios of 3:1 to 6:1. researchgate.net
7-substituted-6-aza-8-bromooct-2-enoates Tris(trimethylsilyl)silane (TTMMS) Enhanced diastereoselectivity, with trans/cis ratios up to >99:1. researchgate.net researchgate.net
Linear amino-aldehydes Cobalt(II) catalyst Effective for producing various piperidines, but can form alkene by-products. nih.govmdpi.com nih.govmdpi.com
1,6-enynes Triethylborane Involves a complex radical cascade to form alkylidene piperidines. nih.gov nih.gov

Hetero Diels-Alder Reactions in Piperidine Synthesis

The hetero-Diels-Alder (HDA) reaction is a versatile cycloaddition method for constructing six-membered heterocyclic rings, including piperidines. numberanalytics.com This reaction involves a [4+2] cycloaddition between a diene and a dienophile, where at least one of the components contains a heteroatom. numberanalytics.com For piperidine synthesis, the aza-Diels-Alder reaction, which typically involves an imine as the dienophile, is particularly relevant. rsc.org

The reaction can form piperidin-4-ones through the cycloaddition of imines with electron-rich dienes or enones. rsc.org The mechanism of the aza-Diels-Alder reaction, particularly when using oxygenated dienes, is a subject of discussion, with questions as to whether it proceeds via a concerted or a stepwise pathway. rsc.orgrsc.org These reactions can be promoted by either Lewis acids, Brønsted acids, or organocatalysts to afford the desired piperidine derivatives. rsc.org The HDA reaction is a powerful tool in organic synthesis as it allows for the creation of complex heterocyclic structures with high levels of control and efficiency. numberanalytics.com

Protecting Group Strategies in the Synthesis of this compound

The synthesis of polyfunctional molecules like this compound necessitates the use of protecting groups to mask reactive functionalities and prevent undesired side reactions. nih.gov An effective protecting group strategy relies on the principle of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others. researchgate.net

N-Protection with Fmoc and Boc Groups

The protection of the secondary amine in the piperidine ring is a critical step. The most commonly used α-amino-protecting groups in peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) groups, are well-suited for this purpose. researchgate.netpublish.csiro.au

The Boc group is stable under a variety of conditions but is readily removed with acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comnih.gov This acid-lability makes it orthogonal to the base-labile Fmoc group. researchgate.net

The Fmoc group is characterized by its stability to acidic conditions and its lability under mild basic conditions. publish.csiro.aucreative-peptides.com Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). researchgate.netpeptide.comnih.gov The removal mechanism proceeds via a base-catalyzed β-elimination. publish.csiro.aunih.gov The choice between Boc and Fmoc protection is a cornerstone of synthetic strategy, often dictated by the stability of other functional groups present in the molecule and the desired sequence of synthetic transformations. researchgate.net

Table 2: Common N-Protecting Groups and Their Cleavage Conditions

Protecting Group Structure Abbreviation Cleavage Reagents Key Characteristics Reference
tert-Butoxycarbonyl Boc Boc 50% TFA in DCM Acid-labile, stable to base and hydrogenolysis. peptide.comnih.gov
9-Fluorenylmethoxycarbonyl Fmoc Fmoc 20% Piperidine in DMF Base-labile, stable to acid. researchgate.netpeptide.comnih.gov

Carboxylic Acid Protection for Selective Functionalization

To perform selective reactions on other parts of the molecule, such as the 4-oxo group, the carboxylic acid at the C-2 position must be temporarily protected. slideshare.net This prevents its interference as a nucleophile or an acidic proton source. nih.gov

Functional Group Interconversions and Derivatization at C-4 and C-2

Reactivity of the 4-Oxo Group (e.g., Reductions, Nucleophilic Additions)

The ketone at the C-4 position is a key site for introducing molecular diversity through various functional group interconversions. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com

Reductions: The 4-oxo group can be reduced to a hydroxyl group, introducing a new stereocenter. A variety of reducing agents can be employed to achieve this transformation. For instance, catalytic hydrogenation using catalysts like palladium on carbon with a hydrogen source such as ammonium (B1175870) formate (B1220265) provides a mild and efficient method for reducing cyclic ketones. organic-chemistry.org This method is often compatible with other functional groups like carboxyls and amides. organic-chemistry.org The stereochemical outcome of the reduction can be influenced by the choice of reagent and the steric environment around the ketone. The resulting 4-hydroxypiperidine (B117109) derivatives are themselves valuable synthetic intermediates. sigmaaldrich.com

Nucleophilic Additions: The 4-oxo group readily undergoes nucleophilic addition reactions. libretexts.org Hard nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents), can add to the carbonyl carbon to form new carbon-carbon bonds, leading to 4-alkyl-4-hydroxypiperidine derivatives. quimicaorganica.org Weaker nucleophiles can also add to the carbonyl, often under catalytic conditions. libretexts.orgmasterorganicchemistry.com For example, the addition of cyanide (CN⁻) results in the formation of a cyanohydrin, which can be further elaborated. libretexts.org These addition reactions significantly expand the range of accessible derivatives from the this compound scaffold. nih.gov

Carboxylic Acid Functionalization (e.g., Amide and Ester Formations)

The carboxylic acid moiety of this compound and its N-protected derivatives serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. These functional groups are prevalent in a vast array of pharmacologically active compounds. Modern synthetic methods aim for efficiency, mild reaction conditions, and high yields, often moving away from traditional protocols that require harsh reagents.

Amide Bond Formation:

The synthesis of amides from carboxylic acids typically involves the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A range of coupling reagents and catalytic systems has been developed to achieve this transformation efficiently.

One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive. However, newer methods seek to avoid the stoichiometric byproducts associated with traditional reagents. For instance, activating the carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) provides a clean reaction, as the byproducts are gaseous. In one synthetic route, a carboxylic acid was activated with CDI in dimethylformamide (DMF), followed by the addition of an amine to afford the corresponding amide in a 70% yield after 24 hours. strath.ac.uk

Catalytic methods represent a significant advancement in amide synthesis, offering a more "green" and atom-economical approach. Boric acid has emerged as an inexpensive and environmentally benign catalyst for the direct amidation of carboxylic acids with amines. orgsyn.org This method is effective even for less nucleophilic aromatic amines and can tolerate other functional groups. orgsyn.org Similarly, zirconium(IV) chloride (ZrCl₄) has been demonstrated as an effective catalyst for direct amide coupling, avoiding the need for pre-activation of the carboxylic acid. orgsyn.org

Another innovative one-pot strategy involves the in-situ formation of thioesters, which then react with amines. nih.gov This nature-inspired approach can be advantageous when stereocenters prone to epimerization are present, as it often avoids the need for a base in the coupling step. nih.gov

Amide Synthesis Method Reagents/Catalyst Key Features Reference
Carbodiimide Activation1,1'-Carbonyldiimidazole (CDI), DMFClean reaction with gaseous byproducts. strath.ac.uk
Catalytic Direct AmidationBoric AcidInexpensive, "green" catalyst, tolerates various functional groups. orgsyn.org
Catalytic Direct AmidationZirconium(IV) chloride (ZrCl₄)Direct coupling without pre-activation of the carboxylic acid. orgsyn.org
Thioester IntermediateDithiocarbamate (e.g., DPDTC)One-pot process, potentially avoids base-induced epimerization. nih.gov

Ester Formation:

Esterification of the C-2 carboxylic acid is another critical functionalization. Classical methods often involve acid catalysis (e.g., Fischer esterification), but these conditions can be harsh and may compromise stereochemical integrity. Milder, more controlled methods are therefore preferred.

The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely used method for ester formation under mild, neutral conditions at room temperature. orgsyn.org This method is effective for a broad range of carboxylic acids and alcohols. orgsyn.org A patent describes a process where a derivative of 4-methyl-2-pyridine carboxylic acid is esterified by dissolving the starting material in toluene (B28343) and adding thionyl chloride, followed by an alcohol. google.com

More recent innovations in esterification include the use of hydrogen peroxide as a condensing agent in the presence of a catalytic amount of sulfuric acid, which has been shown to produce esters in excellent yields. asianpubs.org Another mild method for selective esterification is based on the Garegg-Samuelsson reaction, employing phosphines, iodine, and imidazole. nih.gov

Ester Synthesis Method Reagents/Catalyst Key Features Reference
Steglich EsterificationDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild, neutral conditions at room temperature. orgsyn.org
Thionyl Chloride MethodThionyl chloride, Toluene, AlcoholA method used in a multi-step synthesis. google.com
Hydrogen Peroxide CondensationHydrogen Peroxide, Sulfuric Acid (catalytic)High yields and environmentally friendly side products. asianpubs.org
Garegg-Samuelsson BasedPhosphines, Iodine, ImidazoleMild conditions for selective esterification. nih.gov

Stereochemical Integrity during Transformations at C-2

A significant challenge in the synthesis of derivatives of this compound is the preservation of the stereocenter at the C-2 position. The hydrogen atom at this position is alpha to a carbonyl group (the carboxylic acid or its derivative), making it susceptible to epimerization (loss of stereochemical purity) under certain reaction conditions, particularly in the presence of base or at elevated temperatures.

The choice of synthetic methodology for functionalizing the carboxylic acid is therefore critical. The ability to introduce functional groups while maintaining stereochemical integrity is a significant advantage of using N-protected this compound derivatives, such as the N-Boc protected version. chemimpex.com

Methods that proceed under mild, neutral, or acidic conditions are generally preferred. For instance, amide formation via thioester intermediates can be advantageous as it may eliminate the need for a base in the coupling step, thereby reducing the risk of epimerization. nih.gov

However, even widely used methods can present challenges. For example, while the DCC/DMAP method for esterification is generally mild, some racemization has been observed when used with N-urethane-protected α-amino acids. orgsyn.org This is thought to occur through the formation of a 2-alkoxyoxazolin-5-one intermediate. orgsyn.org Shortening the reaction time can help to decrease the extent of racemization in such cases. orgsyn.org

The selection of appropriate protecting groups for the piperidine nitrogen is also crucial. The tert-butyloxycarbonyl (Boc) group is widely used as it enhances stability and reactivity while being compatible with a variety of reaction conditions. chemimpex.com The fluorenylmethyloxycarbonyl (Fmoc) group is another common choice, particularly in peptide synthesis. chemimpex.com

Careful selection of reagents, solvents, temperature, and reaction time is essential to ensure that the desired chemical transformation at the C-2 carboxylic acid occurs without compromising the stereochemical integrity of the chiral center. The development of new catalytic systems that operate under mild conditions continues to be an important area of research to address this challenge. orgsyn.orgorgsyn.org

Mechanistic Investigations and Reaction Dynamics

Stereochemical Transformations and Epimerization Studies

The stereochemical integrity of the chiral center at the C-2 position is a critical parameter in the synthesis and application of (R)-4-Oxopiperidine-2-carboxylic acid. Understanding the factors that can lead to its inversion is essential for developing robust synthetic protocols.

The potential for epimerization at the C-2 position of piperidine-2-carboxylic acid derivatives is a known challenge in their synthesis. This transformation involves the inversion of the stereocenter, converting the (R)-isomer to the (S)-isomer, or resulting in a racemic mixture. The proton alpha to the carboxylic acid group at C-2 is susceptible to abstraction under both acidic and basic conditions, which can be present during various synthetic steps or workup procedures.

While specific studies on this compound are not extensively detailed in the provided results, the general principles of amino acid chemistry apply. The presence of the electron-withdrawing carbonyl group of the carboxylic acid acidifies the C-2 proton. Its removal leads to the formation of a planar enolate or a related achiral intermediate. Subsequent reprotonation can occur from either face, leading to racemization. Synthetic strategies often employ protecting groups for the piperidine (B6355638) nitrogen, such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl), which can influence the stability of the C-2 stereocenter. For instance, syntheses starting from materials like S-glutamic acid must carefully control reaction conditions to prevent loss of stereochemical purity during cyclization and subsequent functional group manipulations. dtic.mil

The isomerization between the (R) and (S) epimers at C-2 is governed by both kinetic and thermodynamic factors.

Kinetic Control: Under kinetic control, the product ratio is determined by the relative rates of the forward and reverse reactions. If a synthetic step that could induce epimerization is performed at low temperatures and for a short duration, it may be possible to isolate the desired (R)-isomer before significant isomerization to the more stable epimer occurs.

Thermodynamic Control: Under thermodynamic control, the reaction is allowed to reach equilibrium, and the product ratio reflects the relative thermodynamic stabilities of the isomers. The relative stability of the cis- and trans-isomers (referring to the relationship between the C-2 carboxylate and other ring substituents) is influenced by the conformational preferences of the piperidine ring. Generally, substituents on a six-membered ring prefer to occupy equatorial positions to minimize steric strain. The thermodynamically preferred isomer will be the one that allows the bulkiest substituents to adopt an equatorial orientation in the most stable chair conformation.

Detailed quantitative kinetic and thermodynamic studies on the isomerization of this compound itself are not widely published. mdpi.com However, such analyses are crucial for optimizing reaction conditions to maximize the yield of the desired stereoisomer.

Reaction Mechanism Elucidation for Key Synthetic Steps

The synthesis of 4-oxopiperidine structures can be achieved through several key chemical transformations. The mechanisms for these routes are well-established in organic chemistry.

One of the most common methods for constructing the 4-piperidone (B1582916) skeleton is the Dieckmann Condensation . dtic.mil This intramolecular Claisen condensation involves the cyclization of a linear diester precursor bearing a primary amine. The general mechanism proceeds as follows:

Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate.

Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution.

Expulsion of Leaving Group: An alkoxide leaving group is eliminated, forming a cyclic β-keto ester.

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final 4-piperidone ring.

Another significant synthetic approach is the catalytic hydrogenation of a substituted pyridine (B92270) precursor , such as 4-methyl-2-pyridine carboxylic acid. google.com

Adsorption: The pyridine ring adsorbs onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Rhodium).

Hydrogenation: Hydrogen gas, also adsorbed onto the catalyst surface, is added across the double bonds of the aromatic ring in a stepwise manner. This typically results in the formation of the corresponding piperidine ring. The stereochemistry of the final product can often be controlled by the choice of catalyst and reaction conditions.

Chiral Resolution: If the hydrogenation results in a mixture of stereoisomers, a chiral resolving agent, such as tartaric acid or mandelic acid, is often used to separate the desired enantiomer. google.com

The table below summarizes these key synthetic strategies.

Table 1: Key Synthetic Strategies for the 4-Oxopiperidine Skeleton

Synthetic MethodKey Reaction TypePrecursor TypeMechanistic Highlights
Dieckmann CondensationIntramolecular Claisen CondensationAcyclic diester with an amino groupBase-mediated intramolecular cyclization via an enolate intermediate, followed by hydrolysis and decarboxylation. dtic.mil
Pyridine ReductionCatalytic HydrogenationSubstituted PyridineHeterogeneous catalysis with H₂ gas reduces the aromatic ring to a saturated piperidine ring. google.com

Intramolecular Catalysis and Conformational Effects on Reactivity

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, within a conformationally mobile piperidine ring, can lead to interesting reactivity patterns.

The piperidine ring predominantly exists in a chair conformation to minimize torsional and steric strain. The substituents—the C-2 carboxylic acid and the C-4 keto group—can occupy either axial or equatorial positions. The equilibrium between these conformations is rapid, but the reactivity of the molecule can be significantly influenced by the conformational preference.

For example, the accessibility of the C-4 ketone to external nucleophiles can be dictated by its conformational environment. An equatorial substituent is generally more sterically accessible than an axial one. Therefore, the rate of reactions such as reduction or addition to the ketone can be dependent on the conformational equilibrium of the ring.

Furthermore, the carboxylic acid group at C-2 can potentially act as an intramolecular catalyst . In a conformation that brings the carboxylic acid group into proximity with the C-4 ketone, it could protonate the keto-oxygen, activating the carbonyl group toward nucleophilic attack. This same proximity could also facilitate intramolecular enolization of the ketone. While specific studies documenting this effect in this compound are not prevalent, it remains a plausible mechanistic pathway based on the structure of the molecule.

Computational Chemistry and Theoretical Studies of R 4 Oxopiperidine 2 Carboxylic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium to large organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in exploring the electronic structure, reactivity, and reaction mechanisms of piperidine (B6355638) derivatives.

Electronic Structure and Reactivity Predictions

DFT calculations are widely used to determine the optimized geometry and electronic properties of piperidin-4-one derivatives. jksus.orgresearchgate.netsci-hub.se The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for these calculations, providing reliable results that are in good agreement with experimental data where available. jksus.orgresearchgate.netresearchgate.net

The electronic structure of molecules like (R)-4-Oxopiperidine-2-carboxylic acid can be elucidated through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. For substituted piperidin-4-ones, the HOMO-LUMO energy gap has been investigated to understand intramolecular charge transfer processes. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, visualizing the charge distribution on the molecule's surface. These maps help in identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. In piperidin-4-one derivatives, the carbonyl oxygen and the nitrogen atom are typically identified as regions of high electron density (nucleophilic sites), while the hydrogen atoms of the piperidine ring and any acidic protons are regions of low electron density (electrophilic sites). jksus.orgresearchgate.net

Table 1: Predicted Electronic Properties of a Substituted Piperidin-4-one Analogue (CFMP)

PropertyPredicted ValueReference
HOMO Energy- jksus.org
LUMO Energy- jksus.org
HOMO-LUMO Gap- jksus.org
Dipole Moment- jksus.org

Note: Specific energy values for this compound are not available in the searched literature. The table illustrates the type of data obtained from DFT calculations on analogous compounds like 3-Chloro-1-methyl-2,6-diphenylpiperidine-4-one (CFMP).

Transition State Analysis of Reactions

Understanding the mechanism of chemical reactions involving this compound requires the identification and characterization of transition states. DFT calculations are a powerful tool for locating transition state geometries and calculating their energies, which correspond to the activation barriers of the reactions.

For instance, in the synthesis of 2,6-trans-dialkylpiperidines, a Zimmerman-Traxler chair-like transition state has been proposed to explain the stereochemical outcome of kinetically-controlled cyclization reactions. This model suggests that the substituents on the forming ring adopt pseudoequatorial positions to minimize steric hindrance. In the context of reactions involving the 4-oxo group, such as reductions or additions, DFT could be employed to model the approach of a reagent and calculate the energy profile of the reaction, identifying the lowest energy pathway.

While specific transition state analyses for reactions of this compound were not found in the search results, studies on related systems, such as the base-catalyzed hydrolysis of amides, demonstrate the utility of DFT in elucidating reaction mechanisms, including the conformational isomerization of intermediates and the breakdown to products. researchgate.net

Molecular Modeling and Conformational Analysis

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are essential for exploring the conformational landscape of this molecule.

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. However, the presence of substituents at the 2 and 4 positions can lead to different chair conformers, as well as the possibility of boat or twist-boat conformations. In substituted piperidin-4-one compounds, the chair conformation is generally the most favored. jksus.org

A conformational study on (S)-piperidine-2-carboxylic acid (a stereoisomer of the parent compound without the 4-oxo group) using ab initio and DFT methods revealed that the six-membered piperidine ring prefers a chair conformation over a boat conformation. researchgate.net The orientation of the carboxylic acid group (axial vs. equatorial) is a key conformational question. For 1-substituted piperidin-4-ones, the introduction of the keto group at the 4-position has been shown to stabilize the chair conformation with an axial substituent on the nitrogen atom compared to the equatorial conformer. For this compound, the interplay between the steric and electronic effects of the C2-carboxylic acid and the C4-ketone will determine the preferred conformation.

Table 2: Conformational Preferences of Piperidine Analogues

CompoundMethodFindingsReference
(S)-piperidine-2-carboxylic acid dipeptideAb initio HF and DFTThe piperidine ring prefers a chair conformation over a boat conformation. researchgate.net
1-Phenylpiperidin-4-oneDFT and MP2The chair-axial conformer becomes more stable and may even dominate over the chair-equatorial form. A twist structure also contributes.

Prediction of Spectroscopic Properties through Theoretical Calculations

DFT calculations can accurately predict various spectroscopic properties, such as vibrational (FT-IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Theoretical vibrational frequencies are typically calculated using the B3LYP functional and a suitable basis set. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands, such as the characteristic stretching frequencies of the C=O (ketone and carboxylic acid), N-H, and C-H bonds.

The gauge-independent atomic orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical predictions can help in the assignment of complex NMR spectra, especially for molecules with multiple chiral centers and complex spin-spin coupling patterns.

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). jksus.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax). For piperidin-4-one derivatives, these calculations can elucidate the nature of the electronic transitions, often involving promotions from HOMO to LUMO. jksus.org

Table 3: Predicted Spectroscopic Data for Piperidin-4-one Analogues

SpectroscopyMethodPredicted FeatureCompound AnalogueReference
FT-IRDFT/B3LYPVibrational frequencies for C=O, N-H, C-H stretchesSubstituted piperidin-4-ones researchgate.netresearchgate.net
¹H & ¹³C NMRGIAOChemical shiftsSubstituted piperidin-4-ones researchgate.net
UV-VisTD-DFTElectronic absorption maxima (λmax)3-Chloro-1-methyl-2,6-diphenylpiperidine-4-one jksus.org

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-4-Oxopiperidine-2-carboxylic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. While specific spectral data is often found in supplier documentation bldpharm.comsynblock.com, the expected chemical shifts can be predicted based on the compound's structure.

In ¹H NMR spectroscopy, the protons within the molecule will exhibit distinct signals. The proton at the chiral center (C2) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons. The protons on the carbon adjacent to the nitrogen and the ketone will also show characteristic shifts. The acidic proton of the carboxylic acid and the amine proton will typically appear as broad singlets, and their positions can be concentration and solvent-dependent.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule will produce a separate signal. The carbonyl carbons of the ketone and the carboxylic acid are the most deshielded, appearing furthest downfield (160-220 ppm). libretexts.org The chiral carbon (C2) and other carbons in the piperidine (B6355638) ring will appear at distinct chemical shifts, providing a complete carbon fingerprint of the molecule. organicchemistrydata.org

Predicted NMR Data for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

¹H NMR (Proton NMR)
Protons Predicted Chemical Shift (δ, ppm) Multiplicity
COOH 10.0 - 13.0 Broad Singlet
NH 7.0 - 9.0 Broad Singlet
H2 (CH) 4.0 - 4.5 Multiplet
H3 (CH₂) 2.5 - 3.0 Multiplet
H5 (CH₂) 2.8 - 3.3 Multiplet

¹³C NMR (Carbon NMR)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 205 - 215
C=O (Carboxylic Acid) 170 - 180
C2 (Chiral Center) 55 - 65
C3 35 - 45
C5 40 - 50

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and investigate the fragmentation patterns of this compound, further confirming its identity. The compound has a molecular formula of C₆H₉NO₃ and a monoisotopic mass of approximately 143.058 Da. guidechem.comchemspider.com

Techniques like Electrospray Ionization (ESI) are commonly used for the analysis of polar molecules such as this. cam.ac.uknih.gov In positive-ion mode, the molecule would be expected to form a pseudomolecular ion [M+H]⁺ at m/z 144.065. uni.lu Tandem mass spectrometry (MS/MS) experiments can be performed on this ion to induce fragmentation. The resulting fragmentation pattern provides structural information. Expected fragmentation pathways for carboxylic acids often involve neutral losses, such as the loss of water (H₂O) or carbon dioxide (CO₂). rsc.org Cleavage of the piperidine ring can also produce characteristic fragment ions. lew.ro

Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₉NO₃
Monoisotopic Mass 143.058243 Da guidechem.com
[M+H]⁺ Ion (m/z) 144.06552 uni.lu
[M-H]⁻ Ion (m/z) 142.05096 uni.lu

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in the molecule.

IR spectroscopy is particularly useful for identifying the carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups. spectroscopyonline.com The spectrum of this compound is expected to show a very broad absorption band for the carboxylic acid O-H stretch, typically between 2500 and 3300 cm⁻¹. libretexts.org Two distinct C=O stretching absorptions are anticipated: one for the ketone around 1715 cm⁻¹ and another for the carboxylic acid around 1700-1760 cm⁻¹. libretexts.orglibretexts.org A medium absorption corresponding to the N-H stretch of the secondary amine should also be visible around 3300-3500 cm⁻¹.

UV-Vis spectroscopy provides information about electronic transitions. The primary chromophore in this molecule is the ketone's carbonyl group. It is expected to exhibit a weak n→π* electronic transition at a wavelength (λ_max) around 270-300 nm. libretexts.org

Expected Infrared (IR) Absorption Bands

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Carboxylic Acid O-H Stretch 2500 - 3300 (very broad) libretexts.org
Secondary Amine N-H Stretch 3300 - 3500 (medium)
Alkane C-H Stretch 2850 - 3000 libretexts.org
Ketone C=O Stretch ~1715 libretexts.org
Carboxylic Acid C=O Stretch 1700 - 1760 libretexts.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of a chiral center. researchgate.neted.ac.uk To confirm the (R)-configuration of the stereocenter at the C2 position, a high-quality single crystal of the enantiomerically pure compound is required. researchgate.net

The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. The resulting diffraction pattern is mathematically analyzed to generate a model of the atomic arrangement in the crystal. For chiral molecules, a key aspect of the analysis is the treatment of anomalous dispersion. nih.gov This phenomenon allows for the differentiation between the two enantiomers. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correctly assigned absolute structure. ed.ac.ukox.ac.uk A value close to 1 would indicate that the inverted structure (the S-enantiomer) is the correct one. ed.ac.uk This method provides unambiguous proof of the compound's absolute configuration. thieme-connect.de

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and enantiomeric purity (enantiomeric excess, or e.e.) of this compound.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity. synblock.com The compound can be analyzed using a reversed-phase column (such as a C18 column) with a suitable mobile phase, often a mixture of water and acetonitrile (B52724) with an acid modifier like formic acid. cam.ac.uk Detection can be achieved using a UV detector or a mass spectrometer (LC-MS). bldpharm.comcam.ac.uk The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks.

To determine the enantiomeric excess, chiral chromatography is necessary. This specialized form of HPLC uses a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. This allows for the separation of the (R)- and (S)-enantiomers into two distinct peaks. whiterose.ac.uk By comparing the integration of the peak for the (R)-enantiomer to that of the (S)-enantiomer, the enantiomeric excess can be accurately calculated, confirming the enantiopurity of the sample. rsc.org

Applications of R 4 Oxopiperidine 2 Carboxylic Acid As a Chiral Building Block in Advanced Chemical Research

Role in Peptide and Peptidomimetic Synthesis

The incorporation of constrained amino acid analogues into peptide sequences is a well-established strategy for influencing their secondary structure and enhancing their biological activity and stability. The protected forms of 4-oxopiperidine-2-carboxylic acid, such as (S)-1-Fmoc-4-oxopiperidine-2-carboxylic acid, are valuable building blocks in the synthesis of peptides and proteins. chemimpex.com

Incorporation into Conformationally Constrained Peptide Sequences

The rigid cyclic structure of (R)-4-oxopiperidine-2-carboxylic acid makes it an attractive substitute for proline in peptide chains to induce specific conformational constraints. nih.gov The presence of the ketone functionality at the 4-position offers a site for further chemical modification, allowing for the introduction of additional structural diversity. While extensive research has been conducted on peptides containing proline and other cyclic amino acids like azetidine-2-carboxylic acid to study their influence on peptide bond orientation and secondary structure, specific studies detailing the conformational effects of incorporating this compound are an emerging area of interest. nih.govnih.gov The investigation of such modified peptides is crucial for understanding the principles of protein folding and for the design of peptidomimetics with tailored three-dimensional structures.

Design and Synthesis of Peptide-Based Scaffolds

Peptide-based scaffolds serve as templates for the spatial arrangement of functional groups, enabling the mimicry of protein secondary structures and the development of novel bioactive molecules. The unique stereochemistry and functional group display of this compound make it a promising candidate for the construction of such scaffolds. nih.gov Although the direct use of this specific compound in complex scaffold design is not yet widely documented, the related (S)-enantiomer is utilized in creating complex molecular architectures for drug development. chemimpex.com The principles of using constrained cyclic amino acids to create defined peptide geometries are well-established and can be applied to the (R)-enantiomer.

Development of Complex Heterocyclic Systems

The reactivity of the ketone and carboxylic acid functionalities, combined with the chirality of this compound, provides a powerful tool for the synthesis of a variety of complex heterocyclic systems.

Synthesis of Spiropiperidine Derivatives

Spiropiperidines have gained significant attention in drug discovery due to their three-dimensional nature, which allows for the exploration of new chemical space. rsc.org While the synthesis of 3- and 4-spiropiperidines is more common for drug discovery projects, 2-spiropiperidines are often synthesized as intermediates for natural products. rsc.org The development of general and efficient methods for the synthesis of 2-spiropiperidines is an active area of research. whiterose.ac.uk One reported strategy involves a two-pot reaction where the addition of a Weiler dianion to N-Boc imines, followed by deprotection and in situ condensation with a cyclic ketone, generates highly functionalized 2-spiropiperidines in good yields. whiterose.ac.uk This methodology offers a potential pathway to utilize this compound for the stereoselective synthesis of novel spiropiperidine derivatives.

Table 1: Synthesis of Functionalized 2-Spiropiperidines

Entry Ketone Product Yield (%) Diastereomeric Ratio
1 Cyclohexanone 2-(4-Methoxyphenyl)-4-oxo-spiro[piperidine-2,1'-cyclohexane]-3-carboxylic acid methyl ester 85 1.5:1
2 Cyclopentanone 2-(4-Methoxyphenyl)-4-oxo-spiro[piperidine-2,1'-cyclopentane]-3-carboxylic acid methyl ester 80 2:1
3 Tetrahydropyran-4-one 2-(4-Methoxyphenyl)-4-oxo-spiro[piperidine-2,4'-tetrahydropyran]-3-carboxylic acid methyl ester 75 2:1

This table is based on a general synthetic method and illustrates the potential for creating diverse spiropiperidines. Specific application of this compound would be expected to yield chiral products.

Precursor for Other Piperidine-Containing Ring Systems

This compound serves as a valuable starting material for the synthesis of various other piperidine-containing ring systems, including piperidine (B6355638) alkaloids. The stereocenter at the 2-position provides a crucial handle for controlling the stereochemistry of the final products. A related compound, (R)-α-aminoadipic acid, is a known precursor for derivatives of (R)-pipecolic acid (piperidine-2-carboxylic acid) and (R)-6-oxopiperidine-2-carboxylic acid. umich.edu Stereodivergent synthesis strategies allow for the creation of a wide range of piperidine alkaloids from chiral precursors. lincoln.ac.uklincoln.ac.uk These synthetic routes highlight the potential of this compound as a versatile building block for natural product synthesis.

Applications in Materials Science Research

Integration into Polymeric Materials for Biomedical Applications

In materials science, the functional groups on this compound make it a candidate for incorporation into advanced polymers for biomedical use. The carboxylic acid is a particularly versatile chemical handle that can react with other polymers to form new materials with tailored properties.

One major application is in the post-polymerization modification of reactive polymers. For example, poly(2-isopropenyl-2-oxazoline) (PIPOx) is a polymer platform with pendant reactive 2-oxazoline rings. nih.gov These rings can undergo a ring-opening reaction with carboxylic acids at elevated temperatures, forming a stable amide-ester linkage. nih.gov By using this compound in such a reaction, its chiral and functional structure can be covalently grafted onto the PIPOx backbone.

This integration can be used to:

Introduce Chirality : Imparting chirality to the surface or bulk of a material can influence its interactions with biological systems, such as proteins or cells.

Enhance Biocompatibility : Modify a polymer's surface with specific functional groups to improve its compatibility with tissues.

Create Functional Biomaterials : The ketone group on the piperidine ring remains available for further modification after the polymer has been formed, allowing for the attachment of drugs, targeting ligands, or imaging agents.

Development of Advanced Coatings and Functional Polymers

The development of functional polymers, such as those for advanced coatings, often involves tuning the material's bulk properties by incorporating specific small molecules. The properties of polymers can be finely controlled by modifying them with different carboxylic acids. nih.gov

For example, the modification of hydrophilic polymers like PIPOx with various carboxylic acids (e.g., acetic, propionic, butyric) can render them thermosensitive, giving them a Lower Critical Solution Temperature (LCST) at which they undergo a phase transition. nih.gov The precise temperature of this transition can be controlled by the degree of modification and the hydrophobicity of the carboxylic acid used. nih.gov

By integrating this compound, researchers could develop:

"Smart" Polymers : Materials that respond to specific stimuli. The chiral nature of the building block could lead to polymers that respond to specific enantiomers or biological molecules.

Functional Coatings : Coatings where the piperidine moiety provides sites for further chemical reactions or specific interactions (e.g., binding metal ions or organic molecules).

Chiral Stationary Phases : The incorporation of this chiral molecule into a polymer matrix could be used to create materials for chiral chromatography, used in separating enantiomers.

The use of a well-defined, multifunctional building block like this compound provides a pathway to creating sophisticated polymers with precisely engineered functionalities for high-performance applications.

Biological Context and Metabolomic Relevance Excluding Clinical Outcomes

Occurrence and Metabolic Pathways of Oxopiperidine Carboxylic Acids

The natural occurrence of (R)-4-Oxopiperidine-2-carboxylic acid has not been definitively established in the scientific literature. However, related oxopiperidine carboxylic acids are known to exist in biological systems.

Notably, 6-oxopiperidine-2-carboxylic acid (also known as 6-oxopipecolic acid) has been identified in the fungus Penicillium chrysogenum, where it is associated with the production of penicillin V. hmdb.cavwr.com It has also been reported in Saccharomyces cerevisiae. hmdb.ca

The metabolic formation of 6-oxopiperidine-2-carboxylic acid is linked to the lysine (B10760008) catabolism pathway. It is formed via the cyclization of α-aminoadipic acid. vwr.com In certain metabolic disorders, intermediates in the lysine pathway accumulate. One such intermediate, 6-hydroxy-pipecolic acid, can be oxidized by a dehydrogenase to form 6-oxopiperidine-2-carboxylic acid. sigmaaldrich.comvwr.com This compound is a delta-lactam, which is a cyclic amide. hmdb.ca

Identification as Biomarkers in Research Studies (e.g., 6-Oxopiperidine-2-carboxylic acid)

There are no research studies identifying this compound as a biomarker. However, extensive research has established its isomer, 6-oxopiperidine-2-carboxylic acid (6-oxo-PIP), as a significant biomarker in research studies for the inherited metabolic disorder ALDH7A1 deficiency, which causes pyridoxine-dependent epilepsy. sigmaaldrich.comnih.gov

In individuals with ALDH7A1 deficiency, a blockage in the lysine degradation pathway leads to the accumulation of upstream metabolites. sigmaaldrich.com These include α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). sigmaaldrich.comnih.gov Due to the instability of α-AASA and P6C, 6-oxo-PIP has been identified as a more stable and therefore potentially more suitable biomarker for diagnostic screening. sigmaaldrich.comvwr.com Research studies have shown that 6-oxo-PIP is elevated in the urine, plasma, and cerebrospinal fluid (CSF) of individuals with this condition. sigmaaldrich.comvwr.com

Biomarkers in ALDH7A1 Deficiency Research
BiomarkerCommon AbbreviationBody Fluids Where ElevatedNotes
6-Oxopiperidine-2-carboxylic acid6-oxo-PIPUrine, Plasma, CSFConsidered a stable biomarker. sigmaaldrich.comvwr.com
α-Aminoadipic semialdehydeα-AASAUrine, Plasma, Brain, LiverUnstable, making it challenging for screening. sigmaaldrich.comvwr.com
Δ¹-Piperideine-6-carboxylateP6CUrine, Plasma, Brain, LiverIn equilibrium with α-AASA; also unstable. sigmaaldrich.comnih.gov

In Vitro Studies of Molecular Interactions and Biological Activity (non-clinical)

Direct in vitro studies on the molecular interactions and specific biological activities of this compound are not prevalent in scientific literature. Its primary role appears to be as a synthetic building block. For instance, N-protected derivatives such as (S)-1-Boc-4-oxopiperidine-2-carboxylic acid are used in peptide synthesis. sigmaaldrich.com

However, in vitro research on structurally related compounds highlights the potential bioactivity of the oxopiperidine and oxopyrrolidine scaffolds. For example, a study on novel 5-oxopyrrolidine derivatives demonstrated that these compounds could be synthesized to possess significant anticancer and antimicrobial properties. nih.gov In that research, derivatives were tested against A549 lung cancer cells and various multidrug-resistant bacteria, with some compounds showing potent activity. nih.gov Another study investigated L-2-oxothiazolidine-4-carboxylic acid, a precursor for glutathione (B108866) synthesis, and found it could reduce the in vitro cytotoxicity of certain glucose degradation products on human peritoneal mesothelial cells.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry, driven by their prevalence in pharmaceuticals. nih.gov Modern synthetic efforts are moving beyond classical methods toward more efficient and selective strategies, with a significant emphasis on asymmetric and enzymatic approaches to access scaffolds like (R)-4-oxopiperidine-2-carboxylic acid.

A prominent emerging area is the use of chemo-enzymatic methods. nih.gov These strategies combine the strengths of traditional chemical synthesis with the high selectivity of biocatalysts. For instance, a versatile and highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed to produce a range of stereo-enriched piperidines. nih.govnih.gov This approach utilizes a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase, demonstrating the power of biocatalysis to create chiral piperidine (B6355638) structures with precise stereochemical control under mild conditions. nih.govnih.gov Such enzymatic cascades are advantageous as they can shorten multi-step synthetic routes and reduce the need for toxic reagents. sigmaaldrich.com

Another innovative direction is the catalytic asymmetric dearomatization of pyridines. This strategy provides access to chiral piperidines from readily available starting materials. nih.gov One such method involves a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines, which are formed by the partial reduction of pyridine (B92270) derivatives. nih.gov This dearomatization/borylation sequence creates a versatile chiral intermediate that can be further modified. nih.gov Additionally, organocatalysis is gaining traction as a metal-free alternative for piperidine synthesis. biorxiv.org

The table below summarizes some novel approaches relevant to the synthesis of chiral piperidine cores.

Methodology Key Features Advantages Relevant Research
Chemo-enzymatic DearomatizationOne-pot cascade using amine oxidase and ene-imine reductase on tetrahydropyridine (B1245486) precursors.High stereoselectivity, mild reaction conditions, sustainable.Synthesis of precursors for drugs like Niraparib. nih.govnih.gov
Catalytic Asymmetric DearomatizationCopper-catalyzed enantioselective protoborylation of dihydropyridines.Facile access to functionalized chiral piperidines from simple aromatics.Concise synthesis of the antidepressant (-)-paroxetine. nih.gov
Asymmetric NAE CondensationExocyclic chirality-induced Nitroalkene/Amine/Enone (NAE) condensation.High yields (up to 92%) and excellent chirality retention (>95% ee).Potential for creating new amine-based dual-functional organocatalysts. rsc.org
Reductive Amination CascadeIron-catalyzed reductive amination of ϖ-amino fatty acids using phenylsilane.Efficient for preparing various N-heterocycles including piperidines. chemimpex.com

These advanced methodologies represent a significant step forward in producing complex and enantiomerically pure piperidine derivatives, including this compound and its analogs, for various applications.

Advanced Applications in Chemical Biology

The rigid conformation of this compound makes it an exceptional scaffold for creating peptidomimetics and chemical probes to study biological systems. Its structure serves as a constrained analog of natural amino acids like proline and lysine (B10760008), enabling the design of molecules with enhanced stability, selectivity, and cell permeability.

A key application is in the development of inhibitors for protein-protein interactions (PPIs), which are often considered "undruggable" targets. nih.gov By incorporating this constrained scaffold into a peptide sequence, researchers can lock the molecule into a bioactive conformation that mimics a segment of a protein, thereby disrupting the target PPI with high affinity and specificity. The N-Boc and N-Fmoc protected versions of this compound are commercially available building blocks used extensively in solid-phase peptide synthesis to create these sophisticated molecules. chemimpex.comnih.govmdpi.com

Furthermore, derivatives of this scaffold are integral to the synthesis of important pharmaceuticals. For example, chiral piperidines are central to the structures of the antipsychotic drugs Preclamol and OSU-6162, as well as the PARP inhibitor Niraparib, used in cancer therapy. nih.govnih.govchemimpex.com Another notable application is the use of a related chiral 2-substituted piperidine-4-carboxylic acid as a key intermediate in the synthesis of AZD6564, a fibrinolysis inhibitor that acts as a lysine mimetic.

The table below highlights specific applications where this scaffold is proving valuable.

Application Area Example Mechanism/Role of the Scaffold Reference
Cancer TherapeuticsNiraparib IntermediateThe chiral piperidine core is a crucial structural component for binding to the PARP enzyme. nih.govnih.govchemimpex.com
Antifibrinolytic AgentsAZD6564A piperidine-4-carboxylic acid derivative acts as a lysine mimetic to inhibit fibrinolysis.
Neuroscience ResearchNMDA Receptor AntagonistsPiperidine-2-carboxylic acid derivatives have been synthesized and tested for their ability to antagonize NMDA receptors. nih.gov
Peptide SynthesisPeptidomimeticsThe Fmoc-protected version is a building block for creating conformationally constrained peptides with improved therapeutic properties. chemimpex.comnih.gov

These examples underscore the role of this compound as a versatile tool in chemical biology for developing novel therapeutics and probing complex biological processes.

Computational Design and Optimization

In silico methods are becoming indispensable for accelerating the drug discovery process. Computational tools are increasingly being applied to design and optimize ligands containing scaffolds like this compound. These approaches allow for the rational design of molecules with improved binding affinity, selectivity, and pharmacokinetic properties before committing to costly and time-consuming chemical synthesis. nih.gov

Molecular docking is a key computational technique used to predict how a molecule binds to the active site of a protein target. A molecular modeling study has been successfully used to understand the structure-activity relationship of piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists. nih.gov This study helped to propose the binding geometry of the ligands within the receptor, explaining the observed differences in activity between analogs. nih.gov Such insights are crucial for guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. QSAR establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, QSAR and docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were used to design potent inhibitors of P-glycoprotein, a protein involved in cancer multidrug resistance. These computational approaches can be readily applied to libraries of compounds built upon the this compound scaffold to predict their activity and prioritize candidates for synthesis.

Computational Method Application Potential for this compound Reference
Molecular DockingPredicts binding mode and affinity of a ligand to a biological target.Optimizing derivatives for enhanced binding to enzymes (e.g., proteases, kinases) or receptors (e.g., GPCRs). nih.gov
QSAR ModelingCorrelates chemical structure with biological activity to predict the potency of new analogs.Designing novel inhibitors by predicting the activity of unsynthesized derivatives based on the scaffold.
Peptidomimetic DesignModels the structure of peptides and designs non-peptide scaffolds to mimic them.Designing constrained peptides with improved stability and cell-penetrating properties for targeting PPIs. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of a ligand-protein complex over time to assess stability.Confirming the stability of the binding interactions predicted by docking for optimized lead compounds. biorxiv.org

The integration of these computational strategies into the research workflow for this compound will undoubtedly lead to the more rapid and efficient discovery of novel and effective chemical probes and therapeutic agents.

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. The production of complex chiral molecules like this compound is an area where green approaches can have a significant impact.

Biocatalysis stands out as a premier green chemistry technology. sigmaaldrich.com The use of enzymes, as discussed in the novel methodologies section, offers a sustainable alternative to traditional chemical catalysts. nih.govnih.gov Enzymes operate under mild conditions (aqueous environments, ambient temperature, and neutral pH), which reduces energy consumption and the need for protecting groups that add steps and generate waste. sigmaaldrich.com For example, the chemo-enzymatic synthesis of chiral piperidines exemplifies a green approach by providing high selectivity and reducing reliance on harsh reagents. nih.govnih.gov

Another key principle of green chemistry is the use of environmentally benign solvents. Research into piperidine synthesis has explored using water as a reaction medium, which avoids the environmental and safety issues associated with many organic solvents. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times, often leading to cleaner reactions with higher yields and less byproduct formation. The synthesis of piperidines via cyclocondensation under microwave irradiation in an aqueous medium highlights the potential of this technology.

The development of one-pot and tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, is also a core tenet of green chemistry. biorxiv.org These processes improve efficiency by reducing the number of workup and purification steps, which in turn minimizes solvent use and waste generation. The synthesis of functionalized piperidines through one-pot sequential Suzuki–Miyaura coupling and hydrogenation is an excellent example of this principle in action. biorxiv.org

Green Chemistry Principle Specific Approach Application to Piperidine Synthesis Reference
Use of BiocatalystsChemo-enzymatic cascades with oxidases and reductases.Asymmetric synthesis of chiral piperidines with high enantioselectivity. nih.govnih.govsigmaaldrich.com
Safer Solvents and AuxiliariesUse of water as a reaction solvent.Hydrogenation of aromatic rings and cyclocondensation reactions.
Design for Energy EfficiencyMicrowave-assisted organic synthesis (MAOS).Acceleration of cyclocondensation reactions to form piperidine rings.
Atom Economy / Process IntensificationOne-pot sequential reactions (e.g., coupling followed by hydrogenation).Reduces intermediate handling, purification steps, and overall waste. biorxiv.org

By embracing these green chemistry approaches, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally friendly, aligning chemical manufacturing with modern ecological standards.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-4-Oxopiperidine-2-carboxylic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Route Optimization : Begin with piperidine derivatives as precursors. For example, chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) can isolate the (R)-enantiomer. Alternatively, asymmetric catalysis (e.g., chiral ligands in hydrogenation) may enhance stereoselectivity .
  • Purity Validation : Employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) to confirm enantiomeric excess (ee). NMR spectroscopy (¹H/¹³C) and polarimetry further validate structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Elucidation : Combine 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and confirm the lactam ring configuration. IR spectroscopy can identify carbonyl (C=O) and carboxylic acid (COOH) groups .
  • Purity Assessment : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate activity assays (e.g., antimicrobial IC₅₀) using standardized protocols (CLSI guidelines). Replicate studies under controlled conditions (pH, temperature) to isolate confounding variables .
  • Mechanistic Studies : Perform molecular docking to assess binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). Compare results with in vitro enzyme inhibition assays to reconcile discrepancies .

Q. What strategies are effective for addressing spectral data inconsistencies in this compound synthesis?

  • Methodological Answer :

  • Dynamic NMR Analysis : Investigate tautomerism or conformational exchange in solution (e.g., lactam ↔ carboxylic acid forms) by variable-temperature ¹H NMR .
  • Computational Modeling : Use density functional theory (DFT) to predict ¹³C chemical shifts and compare with experimental data. Software like Gaussian or ADF can model steric/electronic effects .

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Reactivity Profiling : Apply frontier molecular orbital (FMO) theory to calculate HOMO/LUMO energies. Software such as ORCA or Schrödinger Suite identifies nucleophilic/electrophilic sites .
  • Mechanistic Simulations : Use transition state modeling (e.g., QM/MM) to explore reaction pathways (e.g., ring-opening reactions). Validate predictions with kinetic isotope effect (KIE) studies .

Data Reporting and Reproducibility

Q. What experimental details are essential for ensuring reproducibility in this compound studies?

  • Methodological Answer :

  • Comprehensive Documentation : Report solvent purity, catalyst loading, and reaction time/temperature. For biological assays, include cell line authentication and passage numbers .
  • Supporting Information : Provide raw spectral data (NMR, HPLC chromatograms) and crystallographic files (if applicable) in supplemental materials. Use platforms like Zenodo for open-access archiving .

Tables for Reference

Analytical Parameter Recommended Technique Key Conditions
Enantiomeric PurityChiral HPLCChiralpak® AD-H, 25°C, 1.0 mL/min flow rate
Carbonyl Group IdentificationIR Spectroscopy1650–1750 cm⁻¹ (C=O stretch)
Molecular Weight ConfirmationESI-MSPositive ion mode, m/z range 100–1000

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Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Oxopiperidine-2-carboxylic acid
Reactant of Route 2
(R)-4-Oxopiperidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.